molecular formula C21H17BrN4O2 B2724803 N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923686-41-3

N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2724803
CAS RN: 923686-41-3
M. Wt: 437.297
InChI Key: ITBSOBGRZRGXKW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of thio-substituted ethyl nicotinate derivatives from a similar compound, 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, led to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds were screened for antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This research underscores the compound's relevance in developing potential anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Fungicidal Activity

Pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to systemic fungicides like carboxin, have been synthesized and shown high levels of fungicidal activity against Basidiomycete species, indicating their potential in agricultural applications (Huppatz, 1985).

Synthesis Efficiency

The one-pot synthesis of pyrazolo[1,5-a]pyrimidines demonstrates the chemical versatility and efficiency of synthesizing novel compounds, which could be pivotal in pharmaceutical research and development (Morabia & Naliapara, 2014).

Insecticidal and Fungicidal Activities

Novel pyrazole-5-carboxamides were synthesized and evaluated for insecticidal and fungicidal activities, highlighting the compound's potential in developing new pest control agents (Zhu et al., 2014).

Cytotoxicity Evaluation

New pyrazolopyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against cancer cells, contributing to the search for new anticancer compounds (Hassan et al., 2014).

Mechanism of Action

Target of Action

albicans . Therefore, it is plausible that this compound may also target similar microbial strains.

Mode of Action

Similar compounds have been shown to inhibit the growth of certain microbial strains . This suggests that the compound may interact with its targets, possibly by binding to certain enzymes or proteins, thereby inhibiting their function and leading to the death of the microbial cells.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .

Result of Action

Based on its potential antimicrobial activity, it can be inferred that the compound may lead to the death of microbial cells, possibly by inhibiting essential cellular functions .

properties

IUPAC Name

N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-2-25-12-17(20(27)23-15-8-6-7-14(22)11-15)19-18(13-25)21(28)26(24-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSOBGRZRGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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